molecular formula C13H14BrN3O2 B14029870 3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine

3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine

Cat. No.: B14029870
M. Wt: 324.17 g/mol
InChI Key: CDXWOLQPRPJDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine is a complex organic compound that features a morpholine ring attached to a 1,2,4-oxadiazole ring, which is further substituted with a 3-bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the cyclization of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions. The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 3-bromobenzyl bromide. Finally, the morpholine ring is attached through a nucleophilic substitution reaction with a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, while the bromobenzyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine: Similar structure but with a chlorine atom instead of bromine.

    3-(5-(3-Methylbenzyl)-1,2,4-oxadiazol-3-YL)morpholine: Similar structure but with a methyl group instead of bromine.

    3-(5-(3-Fluorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine can significantly influence its chemical reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, or methyl groups, which can enhance the compound’s interactions with biological targets and potentially improve its efficacy in various applications.

Properties

Molecular Formula

C13H14BrN3O2

Molecular Weight

324.17 g/mol

IUPAC Name

3-[5-[(3-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]morpholine

InChI

InChI=1S/C13H14BrN3O2/c14-10-3-1-2-9(6-10)7-12-16-13(17-19-12)11-8-18-5-4-15-11/h1-3,6,11,15H,4-5,7-8H2

InChI Key

CDXWOLQPRPJDAN-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NOC(=N2)CC3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.